
3-Methylcyclohexyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylcyclohexyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C14H20O3S. It is a derivative of benzene sulfonate, where a 4-methylbenzene sulfonate group is attached to a 3-methylcyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcyclohexyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-methylcyclohexanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-Methylcyclohexanol+4-Methylbenzenesulfonyl chloride→3-Methylcyclohexyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylcyclohexyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation Reactions: The methyl groups on the cyclohexyl and benzene rings can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The sulfonate group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., NaOH or KOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
Substitution: Formation of 3-methylcyclohexyl derivatives with various functional groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Aplicaciones Científicas De Investigación
3-Methylcyclohexyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Methylcyclohexyl 4-methylbenzene-1-sulfonate exerts its effects involves the interaction of the sulfonate group with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modulation of their activity. The molecular pathways involved include enzyme inhibition and disruption of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylcyclohexyl 4-methylbenzene-1-sulfonate
- 3-Methylcyclohexyl benzenesulfonate
- Cyclohexyl 4-methylbenzene-1-sulfonate
Uniqueness
3-Methylcyclohexyl 4-methylbenzene-1-sulfonate is unique due to the presence of both a cyclohexyl and a benzene ring, which imparts distinct chemical properties. The methyl groups on both rings enhance its reactivity and make it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
37690-41-8 |
|---|---|
Fórmula molecular |
C14H20O3S |
Peso molecular |
268.37 g/mol |
Nombre IUPAC |
(3-methylcyclohexyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O3S/c1-11-6-8-14(9-7-11)18(15,16)17-13-5-3-4-12(2)10-13/h6-9,12-13H,3-5,10H2,1-2H3 |
Clave InChI |
DRDLAHAGJXECGB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)OS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


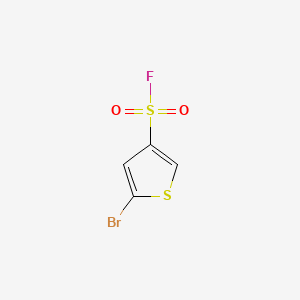



![Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13568117.png)
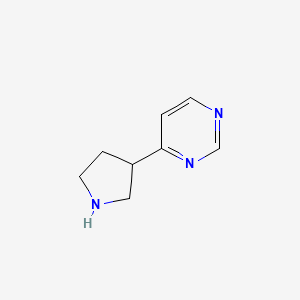
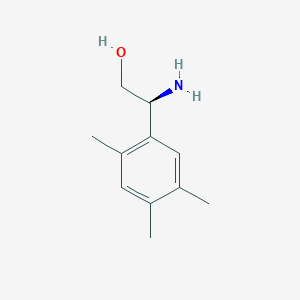
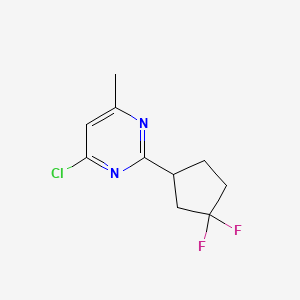
![Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate](/img/structure/B13568137.png)


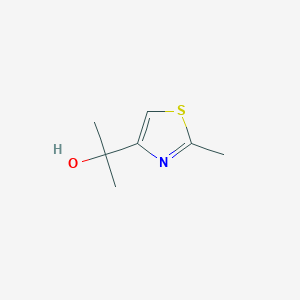
![2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13568165.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
